Cas no 15492-51-0 (Terbium 2,2,6,6-tetramethyl-3,5-heptane-dionate)

Terbium 2,2,6,6-tetramethyl-3,5-heptane-dionate 化学的及び物理的性質

名前と識別子

-

- Terbium 2,2,6,6-tetramethyl-3,5-heptane-dionate

- Terbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium (III)

- TERBIUM 2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATE

- Nsc174886

- TB(TMHD)3

- Terbium tris(tetramethylheptanedionate)

- terbium(iii) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium (III), (Tb(TMHD)3)

- Tris(dipivaloylmethanato)terbium

- TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TERBIUM(III)

- TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TERBIUM (III) 99% (99.9%-TB) (REO) [TB(TMHD)3]

- TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TERBIUM(III) (99.9%-TB) (REO) [TB(TMHD)3]

-

- MDL: MFCD00064752

- インチ: 1S/3C11H20O2.Tb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-;

- InChIKey: JSAHJYGCYOFNGW-LWTKGLMZSA-K

- ほほえんだ: C(C)(C)(C)/C(/O[Tb](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)=C/C(=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 711.36400

- どういたいしつりょう: 711.364333

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 40

- 回転可能化学結合数: 9

- 複雑さ: 693

- 共有結合ユニット数: 4

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 102

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: g/cm3

- ゆうかいてん: 163-164 °C (lit.)

- ふってん: 275°C

- フラッシュポイント: 67.2°C

- PSA: 102.42000

- LogP: 7.82070

- ようかいせい: 未確定

- かんど: Hygroscopic

- じょうきあつ: No data available

Terbium 2,2,6,6-tetramethyl-3,5-heptane-dionate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- TSCA:No

Terbium 2,2,6,6-tetramethyl-3,5-heptane-dionate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 14500-1g |

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium(III) |

15492-51-0 | 1g |

¥726.00 | 2023-03-16 | ||

| abcr | AB122152-5 g |

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium(III), 99% (99.9%-Tb) (REO) [Tb(TMHD)3]; . |

15492-51-0 | 99% | 5 g |

€230.00 | 2023-07-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44842-5g |

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium(III), 99% |

15492-51-0 | 99% | 5g |

¥5188.00 | 2023-04-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 65-8000-1g |

Terbium 2,2,6,6-tetramethyl-3,5-heptane-dionate |

15492-51-0 | 99%(99.9%-Tb)(REO)[Tb(TMHD)3] | 1g |

726.0CNY | 2021-07-12 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-229362-1 g |

Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), |

15492-51-0 | 1g |

¥489.00 | 2023-07-10 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 65-8000-5g |

Terbium 2,2,6,6-tetramethyl-3,5-heptane-dionate |

15492-51-0 | 99%(99.9%-Tb)(REO)[Tb(TMHD)3] | 5g |

2907.0CNY | 2021-07-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02182-1g |

TERBIUM 2,2,6,6-TETRAMETHYL-3,5-HEPTANE-DIONATE |

15492-51-0 | 1g |

¥1098.0 | 2021-09-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 65-8000-1g |

Terbium 2,2,6,6-tetramethyl-3,5-heptane-dionate |

15492-51-0 | 99%(99.9%-Tb)(REO)[Tb(TMHD)3] | 1g |

726CNY | 2021-05-08 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44842-1g |

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium(III), 99% |

15492-51-0 | 99% | 1g |

¥1054.00 | 2023-04-13 | |

| A2B Chem LLC | AB80189-5g |

TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TERBIUM(III) |

15492-51-0 | 99% (99.9%-Tb) (REO) [Tb(TMHD)3] | 5g |

$312.00 | 2024-04-20 |

Terbium 2,2,6,6-tetramethyl-3,5-heptane-dionate 関連文献

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

Terbium 2,2,6,6-tetramethyl-3,5-heptane-dionateに関する追加情報

Terbium 2,2,6,6-Tetramethyl-3,5-Heptane-Dionate: A Comprehensive Overview

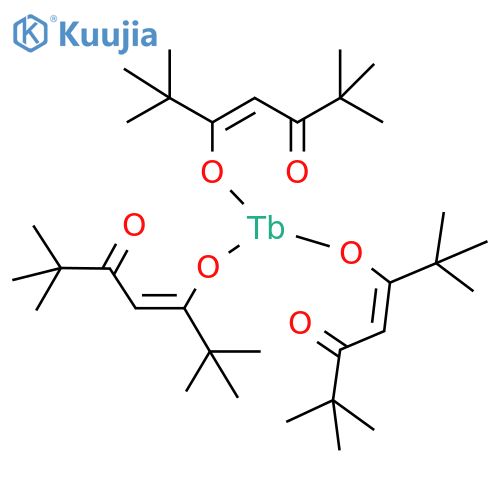

Terbium 2,2,6,6-tetramethyl-3,5-heptane-dionate (CAS No. 15492-51-0) is a rare earth compound that has garnered significant attention in recent years due to its unique properties and versatile applications. This compound is a dianion of terbium(III) with a heptane-dione ligand system. The structure of this compound is characterized by a central terbium ion coordinated by two equivalent heptane-dione ligands. The heptane-dione ligand itself is a seven-carbon chain with ketone groups at the 3 and 5 positions and methyl groups at the 2 and 6 positions. This specific arrangement imparts the compound with distinct chemical and physical properties.

Terbium(III) is a lanthanide element known for its strong magnetic and optical properties. In the case of Terbium 2,2,6,6-tetramethyl-3,5-heptane-dionate, these properties are further enhanced by the ligand's structure. The methyl groups at positions 2 and 6 create steric hindrance around the terbium ion, which can influence its coordination environment and reactivity. This steric effect is particularly important in applications where precise control over the electronic and magnetic properties of rare earth compounds is required.

One of the most notable applications of Terbium 2,2,6,6-tetramethyl-3,5-heptane-dionate is in the field of luminescent materials. Terbium-based compounds are widely used as phosphors in lighting and display technologies due to their ability to emit light in specific wavelengths when excited by an external energy source. Recent studies have shown that the unique structure of this compound allows for efficient energy transfer between the ligand and the terbium ion, leading to enhanced luminescence efficiency. This makes it a promising candidate for next-generation lighting solutions and advanced display technologies.

In addition to its optical properties, Terbium 2,2,6,6-tetramethyl-3,5-heptane-dionate has also been explored for its potential in catalytic applications. The terbium ion's ability to act as a Lewis acid makes it suitable for catalyzing various organic reactions. Researchers have found that this compound can effectively catalyze olefin polymerization and other carbonyl-related reactions under mild conditions. The steric bulk provided by the methyl groups in the heptane-dione ligand helps stabilize transition states during these reactions, leading to improved catalytic performance.

The synthesis of Terbium 2,2,6,6-tetramethyl-3,5-heptane-dionate typically involves the reaction of terbium chloride with the corresponding heptane-dione ligand in an appropriate solvent. Recent advancements in synthetic methodologies have enabled higher yields and purities of this compound. For instance, researchers have developed solvent-free synthesis routes that not only reduce environmental impact but also improve the reproducibility of the synthesis process.

From an environmental standpoint,Terbium 2,2,6,tetramethyl-3heptanedionate has been studied for its potential role in waste management and pollution control technologies. Terbium-based materials are being investigated as catalysts for degrading organic pollutants in water through photocatalytic processes. The combination of terbium's redox properties with the ligand's structure enables efficient absorption of sunlight and subsequent generation of reactive species that break down pollutants into harmless byproducts.

In terms of toxicity and safety,Terbium 2,tetramethylheptanedionate has been classified as non-hazardous under standard conditions when handled properly. However,it is recommended to follow standard laboratory safety protocols when working with rare earth compounds to minimize exposure risks.

Looking ahead,the demand for Terbium 2,tetramethylheptanedionate is expected to grow driven by increasing adoption across multiple industries including electronics,optoelectronics,and environmental technologies.As research continues to uncover new applications for this compound,it will likely play an even more significant role in advancing modern technologies while addressing global challenges such as energy efficiency and pollution control.

15492-51-0 (Terbium 2,2,6,6-tetramethyl-3,5-heptane-dionate) 関連製品

- 13221-94-8(3-(tert-Butyl)-2,4-pentanedione)

- 1118-71-4(Dipivaloylmethane)

- 3142-58-3(3,3-Dimethyl-2,4-pentanedione)

- 106921-60-2(2,2-Dimethyl-3-oxopentanal)

- 7307-04-2(5,5-Dimethylhexane-2,4-dione)

- 211932-33-1(2-2-(diethylamino)ethyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)

- 2580101-43-3(rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate)

- 2228604-72-4(2-(quinoxalin-2-yl)ethane-1-thiol)

- 2229386-10-9(tert-butyl 3-4-(trifluoromethyl)pyridin-3-ylpiperazine-1-carboxylate)

- 924857-42-1(3-(8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid)